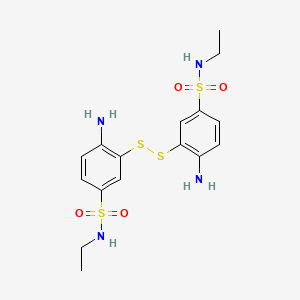
3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a complex organic compound characterized by the presence of sulfonamide groups and a disulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) typically involves the reaction of 4-amino-N-ethylbenzenesulfonamide with a disulfide-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying disulfide bond formation.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 3,3’-Disulfanediylbis(4-amino-N-methylbenzenesulfonamide)
- 3,3’-Disulfanediylbis(4-amino-N-propylbenzenesulfonamide)
Comparison
Compared to its analogs, 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.
属性
分子式 |
C16H22N4O4S4 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3 |
InChI 键 |
WRDOMYPXGSDAAX-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)

![Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12163564.png)



![6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)
![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163592.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12163604.png)

